rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans: is a chiral compound that exists as a racemic mixture of its enantiomers This compound features a cyclopentane ring substituted with a phenyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenylcyclopentanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of 2-phenylcyclopentanone under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the racemic mixture.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-phenylcyclopentanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 2-phenylcyclopentane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-phenylcyclopentanone.
Reduction: 2-phenylcyclopentane.
Substitution: 2-phenylcyclopentyl chloride or bromide.
Scientific Research Applications
rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
rac-(1R,2S)-2-phenylcyclohexanol, trans: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
rac-(1R,2S)-2-phenylcyclopropanol, trans: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
rac-(1R,2S)-2-phenylcyclobutanol, trans: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness: rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans is unique due to its specific ring size and the spatial arrangement of its substituents. The trans configuration of the hydroxyl and phenyl groups imparts distinct stereochemical properties, making it valuable for studying stereoselective reactions and interactions.
Properties
CAS No. |
38805-90-2 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.